molecular formula C14H14N4O2S B145331 6-Aminosulmazole CAS No. 127356-05-2

6-Aminosulmazole

Cat. No.: B145331
CAS No.: 127356-05-2
M. Wt: 302.35 g/mol
InChI Key: VDFNDGBUMJWCPT-UHFFFAOYSA-N
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Description

6-Aminosulmazole is a heterocyclic compound that belongs to the class of sulfonamides. It is characterized by the presence of an amino group attached to the sixth position of the sulmazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways in microbial organisms.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the manufacturing of pharmaceuticals and agrochemicals, where it improves the quality and efficiency of products.

Mechanism of Action

The mechanism of action of 6-Aminosulmazole is not documented in the available literature. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

Specific safety and hazard information for 6-Aminosulmazole is not available in the literature. Safety data sheets typically provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminosulmazole typically involves the reaction of 2-methoxy-4-(methylthio)benzoic acid with appropriate reagents under controlled conditions. One common method includes the use of a coupling reaction followed by cyclization to form the sulmazole ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Aminosulmazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides are used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Comparison with Similar Compounds

    Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfapyridine: Known for its anti-inflammatory properties.

Uniqueness of 6-Aminosulmazole: this compound stands out due to its unique structural features and broad spectrum of biological activities. Unlike some other sulfonamides, it has shown significant potential in both antimicrobial and anticancer applications, making it a versatile compound for further research and development.

Properties

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-20-12-6-9(21(2)19)3-4-10(12)13-17-11-5-8(15)7-16-14(11)18-13/h3-7H,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFNDGBUMJWCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=C(C=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20874523
Record name 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127356-05-2
Record name 6-Aminosulmazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127356052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-IMIDAZO[4,5-B]PYRIDIN-6-AMINE, 2-[2-METHOXY-4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20874523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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